

Application Notes and Protocols for AZD-8529 Mesylate in Animal fMRI Studies

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Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782

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Introduction

AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2]} As a PAM, AZD-8529 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself.^{[3][4]} This mechanism offers a more nuanced modulation of glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of AZD-8529 in rodent and non-human primate models of addiction and psychosis.^{[1][2][4][5][6][7]} Furthermore, a clinical fMRI study in patients with schizophrenia has explored its effects on brain activation during cognitive tasks.^{[3][8][9]}

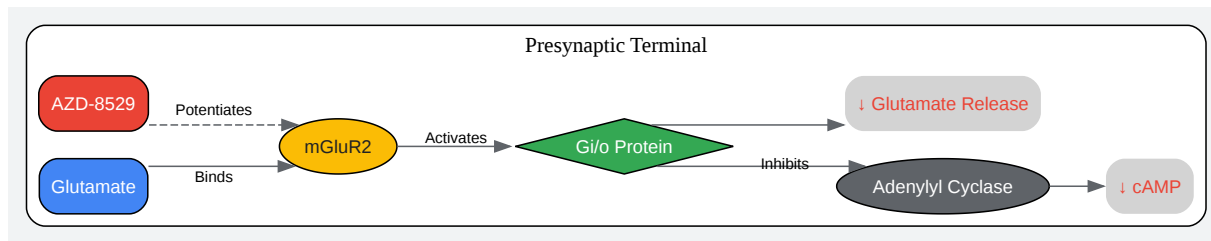
These application notes provide a comprehensive overview of **AZD-8529 mesylate** for use in functional Magnetic Resonance Imaging (fMRI) studies in animal models. The provided protocols are based on existing preclinical data and informed by clinical research to guide the design of robust and reproducible experiments.

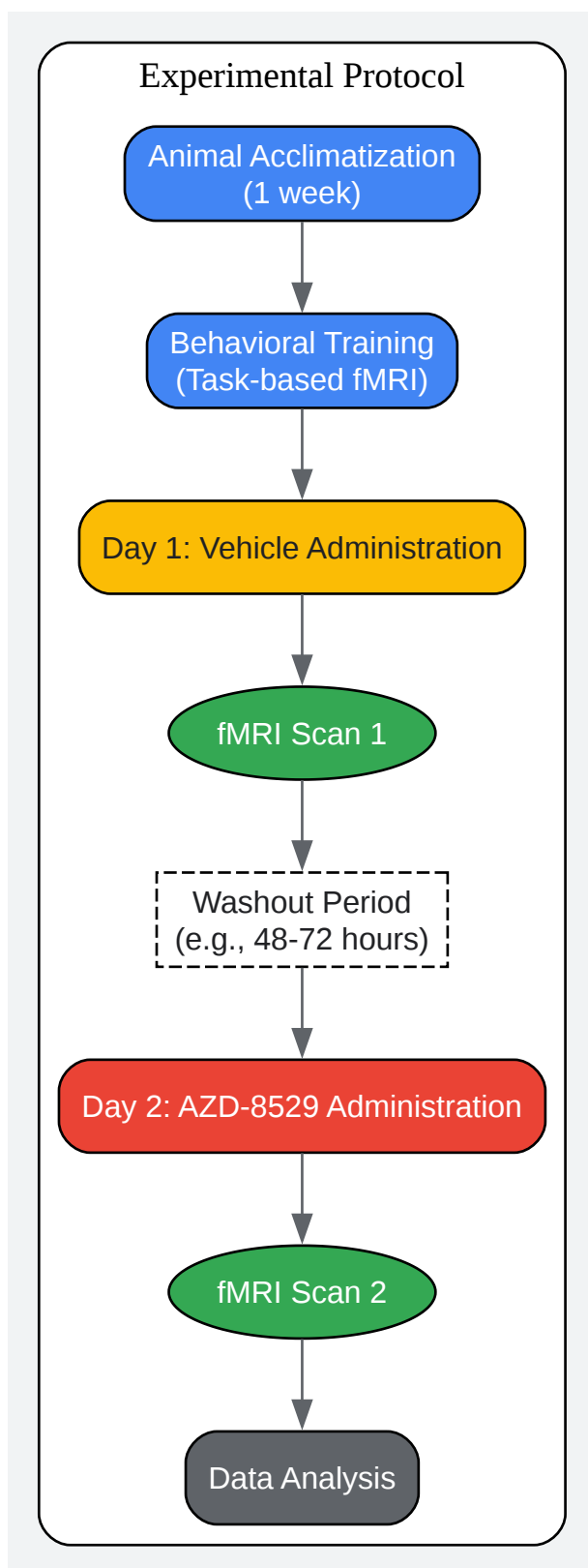
Compound Details

Property	Value	Reference
Compound Name	AZD-8529 Mesylate	
Mechanism of Action	Positive Allosteric Modulator (PAM) of mGluR2	[1]
Binding Affinity (K _i)	16 nM	[1]
Functional Potency (EC ₅₀)	195 nM (in potentiating glutamate effects on mGluR2)	[1][2]
Selectivity	High for mGluR2. Weak PAM activity for mGluR5 (EC ₅₀ of 3.9μM) and antagonism for mGluR8 (IC ₅₀ of 23μM).[1]	[1]
CNS Penetrant	Yes, demonstrated in healthy human volunteers.	[1]
Modality	Small Molecule	[1]

Signaling Pathway

The signaling pathway of AZD-8529 involves the modulation of the mGluR2 receptor, a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This presynaptic inhibition leads to a decrease in glutamate release.





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